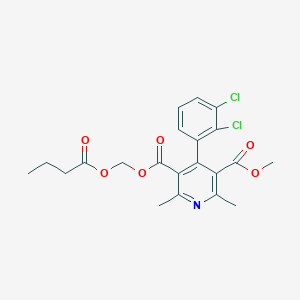

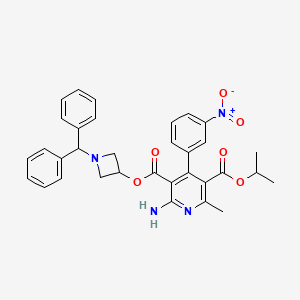

3-O-(丁酰氧基甲基) 5-O-甲基 4-(2,3-二氯苯基)-2,6-二甲基吡啶-3,5-二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with potential applications in scientific research. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The pyridine ring is substituted with various functional groups, including a butanoyloxymethyl group at the 3-position, a methyl group at the 5-position, and a 2,3-dichlorophenyl group at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the various substituents, and their positions on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents .科学研究应用

生物聚合物的化学改性和应用

木聚糖衍生物的潜力:将生物聚合物木聚糖化学改性成醚和酯展示了特定官能团和取代模式在创造具有独特性质的材料方面的潜力。这种改性的木聚糖可用于药物递送应用,表明了像本问题中所述的复杂化合物在制药和生物技术中的应用途径(Petzold-Welcke et al., 2014)。

环境处理和降解

农药废水处理:处理含有各种有毒污染物的农药生产废水突出了生物和化学去除环境中危险化合物的必要性。这项研究强调了复杂化合物在净化水源中的潜在环境应用(Goodwin et al., 2018)。

除草剂降解和环境影响

除草剂的生物降解:微生物降解常见的除草剂 2,4-D 表明研究复杂化学结构对于环境修复具有生态相关性。了解降解合成化合物的微生物途径可以为与本研究类似的化合物的生物修复策略开发提供信息(Magnoli et al., 2020)。

分析和合成化学

化学合成中的区域选择性:二甲基吡啶的溴化研究表明了基于分子结构的化学反应的细微结果,提供了对特定取代如何影响化学反应性的见解。此类研究对于设计复杂分子的合成途径至关重要(Thapa et al., 2014)。

作用机制

Target of Action

The primary target of Clevidipine Butyrate Impurity IV is the L-type calcium channel . This channel is crucial for the regulation of calcium influx into cells, which plays a significant role in muscle contraction, particularly in the heart and blood vessels .

Mode of Action

Clevidipine Butyrate Impurity IV acts by inhibiting the transmembrane influx of calcium ions through the alpha-1 subunit of the L-type voltage-gated calcium channel . This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in arterial dilation .

Biochemical Pathways

The action of Clevidipine Butyrate Impurity IV primarily affects the calcium signaling pathway . By blocking the L-type calcium channels, it disrupts the normal influx of calcium ions into the cells. This disruption leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the vascular smooth muscle cells . The result is vasodilation and a reduction in systemic vascular resistance .

Pharmacokinetics

Clevidipine Butyrate Impurity IV exhibits rapid metabolization by blood and tissue esterases, leading to an ultra-short half-life of approximately 1 minute . This rapid metabolism results in very quick onset and offset of antihypertensive action . It does not accumulate in the body, and its metabolite can be detected in plasma samples for up to 48.5 hours .

Result of Action

The primary molecular effect of Clevidipine Butyrate Impurity IV is the inhibition of calcium influx into vascular smooth muscle cells . On a cellular level, this leads to the relaxation of these cells and subsequent arterial dilation . The overall effect is a reduction in systemic vascular resistance and blood pressure .

安全和危害

属性

IUPAC Name |

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSJHJKKEVHZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

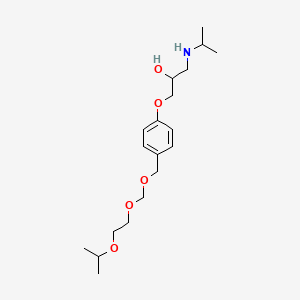

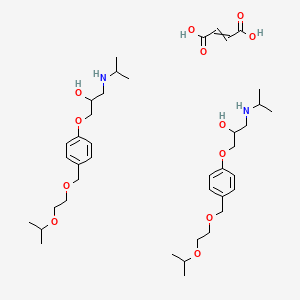

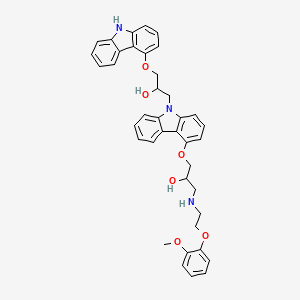

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

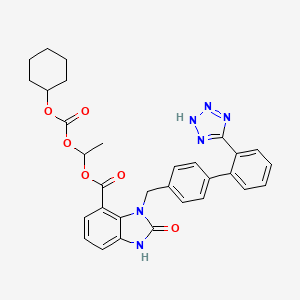

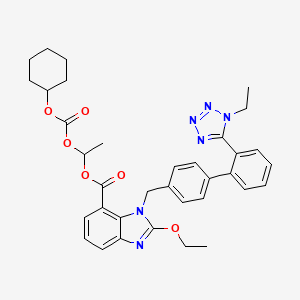

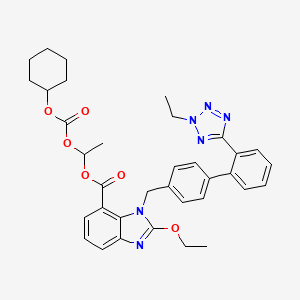

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)